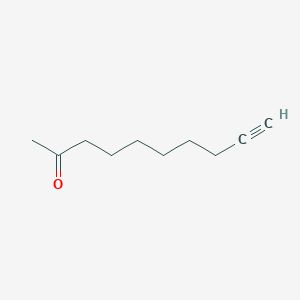
Dec-9-YN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-9-YN-2-one is an organic compound with the molecular formula C10H14O It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-YN-2-one can be achieved through several methods. One common approach involves the alkylation of terminal alkynes followed by oxidation. For instance, the reaction of 1-decyne with a suitable oxidizing agent can yield this compound. Another method involves the use of silicon-accelerated Friedel-Crafts alkylation, which has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Dec-9-YN-2-one undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The alkyne can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed.
Major Products Formed
The major products formed from these reactions include diketones, alcohols, and substituted alkynes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dec-9-YN-2-one has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dec-9-YN-2-one involves its ability to participate in various chemical reactions due to the presence of the alkyne and ketone functional groups. These groups allow it to act as both a nucleophile and an electrophile, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dec-9-YN-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclodec-2-yn-1-one: Contains a cyclic structure with similar functional groups.
Methyl alkynyl ketone: Another ynone with a methyl group instead of a decyl group.
Uniqueness
Dec-9-YN-2-one is unique due to its linear structure and the specific positioning of the alkyne and ketone groups, which confer distinct reactivity patterns compared to its cyclic and methyl-substituted counterparts. This uniqueness makes it valuable in the synthesis of complex organic molecules and in various research applications.
Propriétés
Numéro CAS |
88842-08-4 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
dec-9-yn-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-8-9-10(2)11/h1H,4-9H2,2H3 |
Clé InChI |
BIZFVCKAVAGTJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


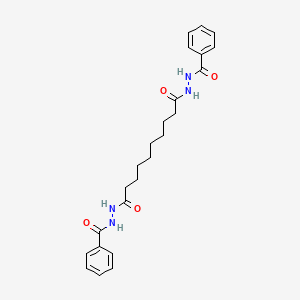
![[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane](/img/structure/B14133537.png)
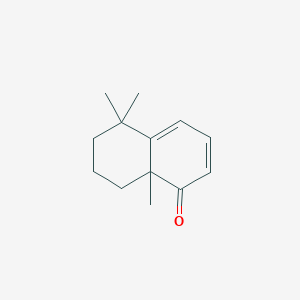
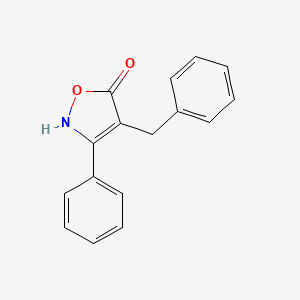
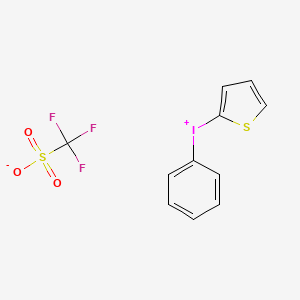
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
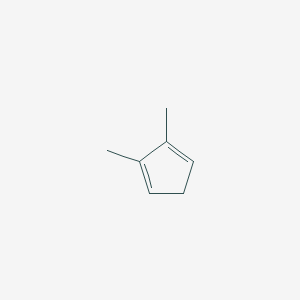
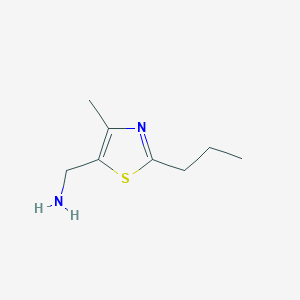
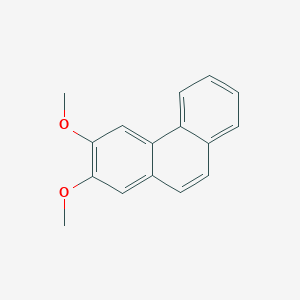
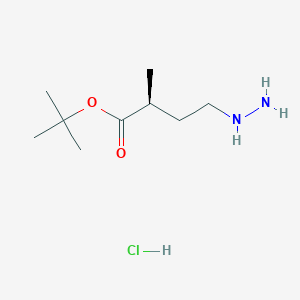
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)
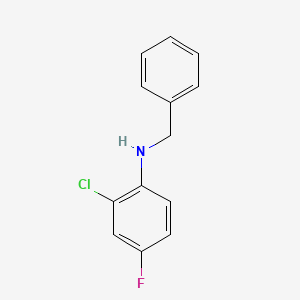
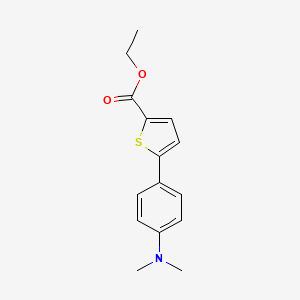
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
